3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl-substituted pyrazole, a phenyl group, and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the subsequent introduction of the various substituents. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boronic acid derivatives to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-(2-(1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl-N-(3-(trifluoromethyl)phenyl)benzamides: Another compound with a similar pyrazole and trifluoromethyl group.
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Compounds with a similar pyrazolo[3,4-b]pyridine core.
Uniqueness
The uniqueness of 3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C21H18F3N5 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-cyclopropyl-6-(1-ethylpyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H18F3N5/c1-2-28-12-14(11-25-28)17-10-16(21(22,23)24)18-19(13-8-9-13)27-29(20(18)26-17)15-6-4-3-5-7-15/h3-7,10-13H,2,8-9H2,1H3 |
InChI Key |
UKIXXEMIYMAALC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3C4=CC=CC=C4)C5CC5 |
Origin of Product |
United States |
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